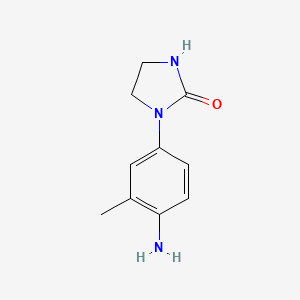

1-(4-Amino-3-methylphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(4-amino-3-methylphenyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-7-6-8(2-3-9(7)11)13-5-4-12-10(13)14/h2-3,6H,4-5,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGBSCYBVZWEMTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The synthesis of imidazolidin-2-ones has been a subject of continuous research, with efforts directed towards developing sustainable and efficient protocols . Some of the common approaches to synthesize imidazolidin-2-one derivatives include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Biochemical Analysis

Biochemical Properties

1-(4-Amino-3-methylphenyl)imidazolidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases and transferases, modulating their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. Additionally, this compound can impact gene expression by interacting with transcription factors and regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to the active site of enzymes, inhibiting their catalytic activity by blocking substrate access. Alternatively, it may activate certain enzymes by inducing conformational changes that enhance their activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcriptional regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function may vary depending on the duration of exposure. Long-term exposure to this compound has been associated with changes in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, efflux, and intracellular trafficking of the compound, influencing its localization and accumulation. For example, certain ATP-binding cassette (ABC) transporters may play a role in the efflux of this compound from cells, while solute carrier (SLC) transporters may mediate its uptake.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA and transcriptional regulators, or to the mitochondria, where it can influence mitochondrial function and energy metabolism.

Biological Activity

1-(4-Amino-3-methylphenyl)imidazolidin-2-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N3O, with a molecular weight of approximately 193.23 g/mol. Its structure features an imidazolidin-2-one ring, which is crucial for its biological activity. The presence of an amino group and a methyl group on the phenyl ring enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and ion channels in the nervous system. Studies indicate that compounds with similar structures exhibit significant anticonvulsant and antiarrhythmic properties, suggesting potential therapeutic applications in treating neurological disorders.

Interaction with Biological Targets

Research has shown that this compound interacts with various enzymes and proteins, influencing biochemical pathways critical for its therapeutic effects. For instance, it has been observed to modulate neurotransmitter release, which may have implications for treating conditions such as epilepsy and anxiety disorders.

Biological Activities

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticonvulsant | Demonstrates effectiveness in reducing seizure activity in preclinical models. |

| Antiarrhythmic | Exhibits properties that can stabilize cardiac rhythm and prevent arrhythmias. |

| Neuroprotective | Potential to protect neuronal cells from damage due to oxidative stress or excitotoxicity. |

| Analgesic | May provide pain relief through modulation of pain signaling pathways. |

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Anticonvulsant Activity : A study demonstrated that this compound significantly reduced seizure frequency in animal models, indicating its potential as a treatment for epilepsy .

- Cardiovascular Effects : Research on related imidazolidine derivatives revealed that certain compounds induced hypotension and bradycardia, suggesting a mechanism involving endothelial muscarinic receptor activation . This finding underscores the cardiovascular implications of the compound.

- Neuroprotective Effects : Another investigation found that this compound exhibited neuroprotective effects by reducing oxidative stress markers in neuronal cultures .

Synthesis and Structure-Activity Relationships

The synthesis of this compound can be achieved through various methods, allowing for modifications that can enhance its biological activity. The structure-activity relationship (SAR) studies indicate that variations in substituents on the phenyl ring can significantly affect the compound's pharmacological properties.

Scientific Research Applications

Chemical Properties and Mechanisms

The compound has a molecular formula of C10H13N3O and a molecular weight of approximately 193.23 g/mol. The presence of the amino group allows for participation in nucleophilic substitution reactions, while the imidazolidin-2-one moiety can undergo hydrolysis, leading to various biologically active derivatives. These properties make it a candidate for further research into its therapeutic applications.

Biological Activities

Research indicates that 1-(4-Amino-3-methylphenyl)imidazolidin-2-one exhibits several biological activities, including:

- Anticonvulsant Properties : Similar compounds have shown effectiveness in modulating neurotransmitter systems, suggesting potential applications in treating epilepsy and anxiety disorders.

- Antiarrhythmic Effects : The ability to influence ion channels in the nervous system positions this compound as a candidate for cardiovascular therapies.

- Prodrug Development : Studies have explored the creation of prodrugs to enhance the bioavailability of this compound, particularly through modifications involving amino acid moieties . For instance, L-valyl esters have been shown to significantly improve absorption rates.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(3-Amino-4-methylphenyl)imidazolidin-2-one | Structure not provided | Different substitution pattern; potential variations in biological activity |

| 1-(4-Methylphenyl)imidazolidin-2-one | Structure not provided | Lacks amino group; may exhibit different reactivity |

| 3-(4-Aminophenyl)imidazolidin-2-one | Structure not provided | Variation in amino group position; could affect binding affinity |

These comparisons highlight how modifications can lead to different therapeutic potentials and mechanisms of action.

Case Studies and Research Findings

Numerous studies have documented the efficacy of this compound:

- Anticonvulsant Activity : A study demonstrated that derivatives of this compound could significantly reduce seizure frequency in animal models, indicating its potential as an anticonvulsant agent.

- Prodrug Formulations : Research by Beauchamp et al. focused on enhancing oral bioavailability through prodrug strategies, yielding promising results that improved drug absorption by 3 to 5-fold compared to the parent compound .

- Therapeutic Applications : Investigations into its effects on neurotransmitter release suggest implications for treating anxiety and other neurological disorders. The modulation of neurotransmitter systems provides a pathway for developing targeted therapies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one (CAS: 1803594-01-5)

- Structural Difference : Fluoro and methyl groups at positions 6 and 2 of the phenyl ring.

- Impact : The electron-withdrawing fluoro group enhances metabolic stability and may improve blood-brain barrier penetration compared to the target compound. This derivative is explored as a versatile scaffold in drug discovery .

1-(4-Aminophenyl)imidazolidin-2-one (CID 13755491)

- Structural Difference : Lacks the 3-methyl group.

- Impact : Reduced steric hindrance may increase binding flexibility in enzyme active sites. However, the absence of the methyl group could lower lipophilicity, affecting membrane permeability .

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS: 1019386-58-3)

- Structural Difference: Incorporates a phenoxyethyl linker.

- Impact : The extended chain increases molecular weight and may alter pharmacokinetic profiles, such as prolonged half-life or modified tissue distribution .

Anti-Alzheimer's Potential

- Target Compound: Not directly studied, but structural analogs like 1-(3,4-dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) exhibit acetylcholinesterase (AChE) inhibition comparable to donepezil, a standard Alzheimer’s drug .

- Key Difference: The 4-amino-3-methylphenyl group in the target compound may enhance hydrogen bonding with AChE’s catalytic site, but the lack of a trifluoromethyl group could reduce hydrophobic interactions .

Antimicrobial and Antiviral Activity

- 1-(5-Nitrothiazol-2-yl)imidazolidin-2-one: Shows promise against antibiotic-resistant pathogens due to the nitrothiazole moiety, which generates reactive oxygen species. The target compound’s amino group may limit similar efficacy but improve solubility .

- SARS-CoV-2 Mpro Inhibitors: Derivatives like 1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one (Compound 4) inhibit viral proteases. The target compound’s amino group could facilitate binding to protease active sites via polar interactions .

Physicochemical Properties

Notes:

- Electron-withdrawing groups (e.g., NO₂ in 7c) increase LogP, reducing aqueous solubility.

Coordination Chemistry and Metal Interactions

Imidazolidin-2-ones act as bidentate ligands in metal complexes. For example:

- Dichloro{bis[1-(4-phenyl-2-pyridyl)imidazolidin-2-one]}copper(II) (10a/b): The pyridyl nitrogen and carbonyl oxygen coordinate with Cu(II). The target compound’s amino group could introduce additional binding sites but may sterically hinder metal coordination .

- 1-(2-Pyridyl)imidazolidin-2-ones : Form stable complexes with Cu(II) and exhibit nuclease activity. The absence of a pyridyl group in the target compound limits such applications but may favor alternative biological targets .

Preparation Methods

Nitrosation and Reduction Steps

Nitrosation Reaction: Starting from m-cresol (3-methylphenol), a nitrosation reaction is performed using sodium nitrite and hydrochloric acid under controlled low temperatures (3–10 °C). This yields 4-nitroso-3-methylphenol with high yield (above 90%) after filtration and drying.

Reduction Reaction: The 4-nitroso-3-methylphenol is then subjected to catalytic hydrogenation in an alcoholic solvent (methanol or ethanol) in the presence of catalysts such as palladium on carbon, Raney nickel, or palladium aluminum. Ammonia or organic amines act as promoters. The reaction is conducted at mild temperatures (20–40 °C) under hydrogen pressure for 2–8 hours, producing 4-amino-3-methylphenol with yields typically around 88–96% and purity above 99% by HPLC.

Purification: The crude amino compound is purified by recrystallization from ethanol at controlled temperatures (cooling to 10 °C), followed by filtration and vacuum drying at about 40–50 °C to obtain the highly pure product.

| Step | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Nitrosation | 3–10 °C, NaNO2 + HCl, aqueous medium | 91–96 | - | Controlled temperature critical |

| Reduction | 20–40 °C, H2, Pd/C or Raney Ni catalyst, alcohol solvent | 88–96 | ≥99.3% | Ammonia promoter used |

| Purification | Recrystallization in ethanol, vacuum drying at 40–50 °C | - | - | Ensures high purity |

(Summarized from patent CN103508908A)

Synthesis of this compound

The next stage involves the formation of the imidazolidin-2-one ring linked to the 4-amino-3-methylphenyl moiety.

Nucleophilic Addition and Cyclization

The aromatic amine (4-amino-3-methylphenol derivative or directly 4-amino-3-methylphenyl amine) undergoes nucleophilic addition to 2-chloroethyl isocyanate or related isocyanate derivatives in an organic solvent such as methylene chloride at ambient temperature (around 25 °C).

After the initial urea intermediate formation, cyclization is induced by treatment with a base such as sodium hydride in tetrahydrofuran (THF) at room temperature, promoting ring closure to form the imidazolidin-2-one moiety.

Alternative methods include the use of triphosgene with N-phenylethylenediamine and triethylamine in anhydrous THF at 0 °C to directly form the imidazolidin-2-one ring.

Chlorosulfonation and Further Functionalization (For Analogues)

In some synthetic routes, chlorosulfonation of the imidazolidin-2-one derivatives is performed using chlorosulfonic acid in carbon tetrachloride at 0 °C to introduce sulfonyl chloride groups for further derivatization.

These steps are relevant when preparing substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates, which are structurally related compounds with biological activity.

Summary of Synthetic Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Nucleophilic addition | 4-Amino-3-methylphenylamine + 2-chloroethyl isocyanate, CH2Cl2, 25 °C | Urea intermediate formed |

| Cyclization | Sodium hydride, THF, 25 °C | Imidazolidin-2-one ring closure |

| Alternative cyclization | Triphosgene, triethylamine, THF, 0 °C | Direct imidazolidin-2-one synthesis |

| Chlorosulfonation (optional) | Chlorosulfonic acid, CCl4, 0 °C | Sulfonyl chloride derivative |

(Derived from Journal of Medicinal Chemistry 2011, 54, 4559-4580)

Research Findings and Optimization Notes

The hydrogenation step for reducing nitroso to amino group requires careful control of temperature and catalyst loading to maximize yield and purity while minimizing side reactions.

The cyclization to form the imidazolidin-2-one ring is efficiently achieved under mild conditions with sodium hydride, avoiding harsh reagents or high temperatures.

The use of triphosgene offers an alternative route that can provide high yields and purity, especially useful in scaled-up synthesis.

The synthetic routes have been optimized to allow for structural modifications on the phenyl ring, enabling the preparation of analogues for biological evaluation.

These methods have been validated in multiple research studies focusing on antitumor agents, showing the versatility and robustness of the preparation protocols.

Q & A

Q. Intermediate Research Focus

- Antiproliferative Activity : EML4-ALK-positive H2228 lung cancer cells are treated with derivatives (e.g., IC values measured via MTT assays), with dose-response curves (1–100 µM) to assess potency .

- Anti-Alzheimer’s Activity : Derivatives are tested for acetylcholinesterase (AChE) inhibition using Ellman’s method, with donepezil as a positive control (IC ~10 nM). Behavioral studies in transgenic mice (e.g., Morris water maze) evaluate cognitive improvement .

How do substituent modifications on the imidazolidin-2-one core influence pharmacological activity?

Advanced Research Focus

Structure-activity relationship (SAR) studies highlight:

- Aromatic Substituents : Electron-donating groups (e.g., 3,4-dimethoxybenzyl) enhance AChE binding via π-π stacking. Fluorine or chlorine at the 4-position improves metabolic stability .

- Side Chains : Hydrophobic groups (e.g., trifluoromethylbenzyl) increase blood-brain barrier penetration, critical for CNS-targeted agents .

- Steric Effects : Bulky substituents reduce activity due to hindered receptor binding; conformational analysis (DFT calculations) guides optimization .

What challenges arise in crystallographic analysis of imidazolidin-2-one derivatives?

Q. Advanced Research Focus

- Non-Planarity : Steric hindrance between the aryl group and imidazolidin-2-one oxygen induces torsional angles of 10–20°, complicating density map interpretation .

- Polymorphism : Solvent-dependent crystallization (e.g., methanol vs. acetonitrile) may yield different polymorphs, requiring PXRD to confirm phase purity .

- Twinned Data : High-resolution synchrotron data (≤1.0 Å) and SHELXL refinement are used to resolve overlapping peaks in twinned crystals .

How can computational methods predict the target interactions of this compound?

Q. Advanced Research Focus

- Molecular Docking : AutoDock Vina or Glide simulates binding to targets like ALK or AChE. Key interactions include H-bonds with catalytic triads (e.g., AChE Ser203) and hydrophobic contacts .

- MD Simulations : GROMACS assesses binding stability (50–100 ns trajectories), with RMSD values <2.0 Å indicating stable complexes .

- QSAR Models : 2D/3D descriptors (e.g., logP, polar surface area) correlate with bioavailability; CoMFA identifies steric/electrostatic hotspots .

How should researchers address contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Assay Variability : Normalize results using internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments across labs.

- Metabolic Stability : Test compounds in hepatocyte models (e.g., HepG2) to rule out false negatives from rapid degradation .

- Target Selectivity : Use kinase profiling panels (e.g., Eurofins) to confirm off-target effects (e.g., ROS1 inhibition) that may skew results .

What methodologies assess the ADMET properties of imidazolidin-2-one derivatives?

Q. Intermediate Research Focus

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.